molecular formula C12H19NO B15247389 2-Tert-butyl-6-(dimethylamino)phenol

2-Tert-butyl-6-(dimethylamino)phenol

Cat. No.: B15247389
M. Wt: 193.28 g/mol
InChI Key: HZBGGLRBTDSROL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(dimethylamino)phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(dimethylamino)phenol typically involves the alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-6-(dimethylamino)phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(tert-Butyl)-6-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The tert-butyl and dimethylamino groups enhance its stability and solubility, allowing it to interact with biological membranes and proteins. These interactions can modulate cellular pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the dimethylamino group, making it less soluble and less reactive.

    2,6-Dimethylphenol: Lacks both the tert-butyl and dimethylamino groups, resulting in different chemical properties and applications.

    4-tert-Butyl-2,6-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2-(tert-Butyl)-6-(dimethylamino)phenol is unique due to the presence of both tert-butyl and dimethylamino groups, which confer enhanced stability, solubility, and reactivity. These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-tert-butyl-6-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-7-6-8-10(11(9)14)13(4)5/h6-8,14H,1-5H3

InChI Key

HZBGGLRBTDSROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N(C)C)O

Origin of Product

United States

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